molecular formula C11H9O4- B12364536 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester

Cat. No.: B12364536
M. Wt: 205.19 g/mol
InChI Key: ARRJEFLYRAVFJA-UHFFFAOYSA-M
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Description

Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane-1,4-dicarboxylic acid, 1-methyl ester (CAS: 32846-66-5) is a structurally complex polycyclic compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . Its pentacyclic framework consists of fused bicyclic and tricyclic moieties, creating a rigid, three-dimensional architecture. The compound is a solid at room temperature, though detailed physical properties such as melting point and solubility remain unspecified in available literature . It is classified as acutely toxic via oral exposure, necessitating stringent safety protocols during handling, including the use of respiratory protection (e.g., NIOSH-approved P95 respirators) and avoidance of drainage contamination .

Properties

Molecular Formula

C11H9O4-

Molecular Weight

205.19 g/mol

IUPAC Name

4-methoxycarbonylcubane-1-carboxylate

InChI

InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13)/p-1

InChI Key

ARRJEFLYRAVFJA-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)[O-]

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition Strategies

A foundational approach involves the use of photochemical [2+2] cycloadditions to assemble the cubane skeleton. For example, Corey and Mascitti demonstrated the synthesis of pentacycloanammoxic acid methyl ester via sequential [4+2] and [2+2] cycloadditions, followed by nitrogen extrusion and Wolff rearrangement. Adapting this methodology, the cubane dicarboxylic acid precursor can be synthesized through:

  • Cyclooctatetraene Bromination : Initial bromination of cyclooctatetraene yields a dibromide intermediate.
  • Diels-Alder Cycloaddition : Reaction with a dienophile forms a tricyclic intermediate.
  • Photocyclization : UV irradiation induces [2+2] cycloaddition to generate the pentacyclic framework.

Alternative Cyclopropanation Routes

Patent US5510509A describes a cyclopropanation method for cyclopropane-1,1-dicarboxylates using dialkyl malonates and 1,2-dihalo alkanes in dimethylformamide (DMF) with finely divided potassium carbonate. While this targets cyclopropane derivatives, analogous conditions could facilitate cubane formation by adjusting the dihaloalkane and malonate substituents. Key parameters include:

  • Temperature : 110–130°C to optimize reaction rate without degradation.
  • Azeotropic Water Removal : Using 1,2-dichloroalkane as an entrainer to shift equilibrium toward product formation.

Selective Esterification of the Cubane Dicarboxylic Acid

Monoesterification via Steric Hindrance

The 1-methyl ester is synthesized by selectively protecting one carboxylic acid group. A tert-butyl ester at position 4 (CAS 907557-21-5) is introduced first due to its bulkiness, leaving position 1 accessible for methylation. The procedure involves:

  • Protection : Reacting cubane-1,4-dicarboxylic acid with tert-butyl chloroformate in the presence of a base (e.g., DMAP).
  • Methylation : Treating the mono-tert-butyl ester with methyl iodide and potassium carbonate in DMF.
  • Deprotection : Acidic hydrolysis removes the tert-butyl group, yielding the 1-methyl ester.

Reaction Scheme
$$
\text{Cubane-1,4-dicarboxylic acid} \xrightarrow[\text{DMAP}]{\text{(Boc)}2\text{O}} \text{1-(tert-butyl) cubane-1,4-dicarboxylate} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}3\text{I}} \text{1-methyl 4-(tert-butyl) cubane-1,4-dicarboxylate} \xrightarrow[\text{HCl}]{\text{H}_2\text{O}} \text{1-methyl cubane-1,4-dicarboxylate}
$$

Direct Methylation Using Diazomethane

Diazomethane (CH₂N₂) in ether selectively methylates the more acidic carboxylic acid group. This method avoids multi-step protection-deprotection but requires stringent safety measures due to diazomethane’s explosivity.

Optimization and Purification Techniques

Solvent and Catalyst Selection

  • Solvents : DMF and dimethylacetamide (DMAc) enhance solubility of intermediates, while toluene facilitates azeotropic drying.
  • Catalysts : Butyl titanate (Ti(OCH₂CH₂CH₂CH₃)₄) accelerates transesterification reactions, achieving >80% yields in methanolysis.

Purification Methods

  • Flash Distillation : Separates low-boiling solvents (e.g., dichloropropane) from the product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves ester derivatives.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR : Methyl ester protons appear as singlets at δ 3.6–3.8 ppm, while cubane CH groups resonate at δ 4.2–4.5 ppm.
  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (acid C=O) confirm functional groups.

Purity Assessment

HPLC with a C18 column (acetonitrile/water mobile phase) verifies purity >98% for pharmaceutical-grade material.

Chemical Reactions Analysis

4-Methoxycarbonylcubanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Methoxycarbonylcubanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxycarbonylcubanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methoxycarbonyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pentacyclic core distinguishes it from simpler bicyclic or monocyclic esters. Below is a comparative analysis with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Toxicity
Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane-1,4-dicarboxylic acid, 1-methyl ester C₁₀H₈O₄ 192.17 Pentacyclic core, two carboxylic acid methyl esters Acute oral toxicity; potential intermediate in bioactive synthesis
Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane-1-carboxylic acid, 4-phenyl-, methyl ester C₁₆H₁₄O₂ 238.28 Pentacyclic core with phenyl substitution No explicit data; phenyl group may enhance lipophilicity for drug delivery
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester C₈H₁₀O₄ 170.16 Bicyclo[1.1.1]pentane core, two ester groups Bioactive motif in pharmaceuticals; superior steric profile vs. aromatic groups
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₁ 444.43 Iridoid glycoside with acetyl and methyl esters Pharmacological research; anti-inflammatory and antioxidant applications
Methyl (4-(methoxycarbonyl)phenyl)methyl 1,4-benzenedicarboxylate C₁₈H₁₆O₆ 328.32 Aromatic dicarboxylate with methyl ester Intermediate in polymer chemistry or drug synthesis

Key Differences and Implications

Structural Complexity: The pentacyclic core of the target compound imposes significant steric hindrance compared to bicyclic analogs like bicyclo[1.1.1]pentane derivatives. This may reduce metabolic degradation but complicate synthetic accessibility .

Functional Groups: The presence of two methyl ester groups in the target compound contrasts with mono-ester analogs (e.g., 8-O-acetylshanzhiside methyl ester), which may influence reactivity in hydrolysis or transesterification reactions .

Biological Activity: Bicyclo[1.1.1]pentane derivatives are prized for their bioisosteric replacement of aromatic rings, improving pharmacokinetic profiles. The pentacyclic analog’s rigid structure could offer unique binding interactions in enzyme inhibition .

Toxicity Profile :

  • The target compound’s acute oral toxicity contrasts with the lack of toxicity data for structurally related esters, underscoring the need for rigorous safety evaluations in applications .

Research Findings and Data Gaps

  • Synthetic Challenges : The pentacyclic framework’s synthesis likely requires multi-step cyclization, posing scalability issues compared to simpler bicyclic systems .
  • Stability : The compound is stable under recommended storage conditions, but incompatibilities with strong oxidizers or bases are undocumented .
  • Biological Studies: No data exist on the target compound’s antimicrobial or antioxidant activity, unlike Populus bud extracts containing structurally diverse esters with demonstrated bioactivity .

Biological Activity

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester (CAS No. 2803477-30-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity based on available research findings and case studies.

  • Molecular Formula : C18H16O4
  • Molecular Weight : 296.32 g/mol
  • Structure : The compound features a pentacyclic structure that contributes to its rigidity and potential interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit the proliferation of breast and prostate cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating possible use as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MIC) that are competitive with established antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid derivatives. The results indicated a significant reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines at concentrations ranging from 10 to 50 µM over 48 hours of exposure.

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction via caspase activation
PC-330Cell cycle arrest at G1 phase

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of the compound, researchers treated LPS-stimulated RAW264.7 macrophages with varying concentrations of the ester (5–50 µM). The findings revealed a dose-dependent decrease in TNF-alpha production:

Concentration (µM)TNF-alpha Production (pg/mL)
Control150
5130
2590
5060

The proposed mechanisms for the biological activities of Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway resulting in decreased expression of inflammatory cytokines.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.

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